ethyl 4-[3-(4-methoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate
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Overview
Description
ETHYL 4-[3-(4-METHOXYPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]BENZOATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a benzoate ester, and a fused isoxazoloisoindole ring system
Preparation Methods
The synthesis of ETHYL 4-[3-(4-METHOXYPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]BENZOATE typically involves multiple steps, including the formation of the isoxazoloisoindole core and the subsequent introduction of the methoxyphenyl and benzoate groups. Common synthetic routes may include:
Formation of the Isoxazoloisoindole Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Esterification to Form the Benzoate: This step involves the reaction of the intermediate compound with ethyl benzoate under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 4-[3-(4-METHOXYPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[3-(4-METHOXYPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(4-METHOXYPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-[3-(4-METHOXYPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]BENZOATE can be compared with similar compounds such as:
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical properties and applications.
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 4-[5-(4-methoxyphenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]benzoate |
InChI |
InChI=1S/C26H24N2O6/c1-3-33-26(31)14-4-8-15(9-5-14)28-24(29)19-17-12-18(20(19)25(28)30)23-21(17)22(27-34-23)13-6-10-16(32-2)11-7-13/h4-11,17-21,23H,3,12H2,1-2H3 |
InChI Key |
VKPTYGJAWYPTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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